molecular formula C17H18O5 B14979749 {4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

{4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B14979749
M. Wt: 302.32 g/mol
InChI Key: HFWTWLVOTCMZBS-UHFFFAOYSA-N
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Description

{4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of the 3-methylbut-2-en-1-yl Group: The 3-methylbut-2-en-1-yl group can be introduced via an alkylation reaction using 3-methylbut-2-en-1-yl bromide and a suitable base, such as potassium carbonate.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification of the chromen-2-one derivative with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylbut-2-en-1-yl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives, which may exhibit different chemical and biological properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety, to form various esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Dihydro derivatives

    Substitution: Esters, amides

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: The compound is used in studies to evaluate its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.

Medicine

    Drug Development: Due to its structural similarity to naturally occurring bioactive compounds, it is investigated for its potential therapeutic effects, including anticancer and antiviral activities.

Industry

    Material Science: The compound is explored for its use in the development of novel polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of {4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with cellular enzymes and receptors, modulating their activity. The compound may also exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: A structurally related compound with a quinolin-2-one core instead of chromen-2-one.

    2-Methylbut-2-en-1-yl acetate: A simpler ester with a similar 3-methylbut-2-en-1-yl group.

  • 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Another compound with a furobenzopyran core and a similar side chain.

Uniqueness

The uniqueness of {4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid lies in its combination of the chromen-2-one core with the 3-methylbut-2-en-1-yl group and acetic acid moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

2-[4-methyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]acetic acid

InChI

InChI=1S/C17H18O5/c1-10(2)6-7-21-12-4-5-13-11(3)14(9-16(18)19)17(20)22-15(13)8-12/h4-6,8H,7,9H2,1-3H3,(H,18,19)

InChI Key

HFWTWLVOTCMZBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)C)CC(=O)O

Origin of Product

United States

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